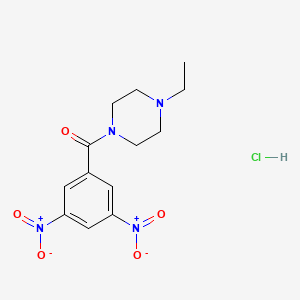
(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dinitrophenyl group and an ethylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride typically involves a multi-step process. The initial step often includes the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the piperazine ring, which is then ethylated. The final step involves the coupling of the dinitrophenyl group with the ethylpiperazine moiety under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is used as a reagent for various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Nitrophenyl derivatives: Compounds with nitro groups attached to a phenyl ring.
Uniqueness
(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is unique due to the combination of its dinitrophenyl and ethylpiperazine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5.ClH/c1-2-14-3-5-15(6-4-14)13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCBUBOQPWLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
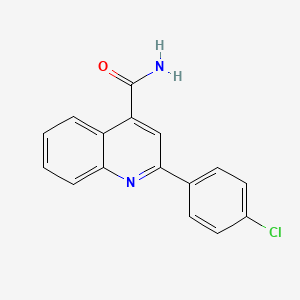
![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
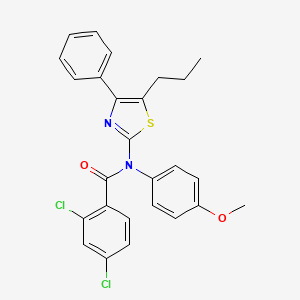
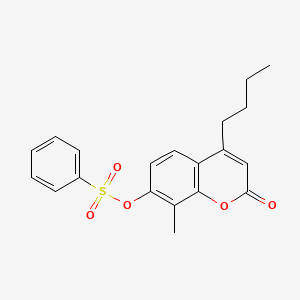
![2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B4926122.png)
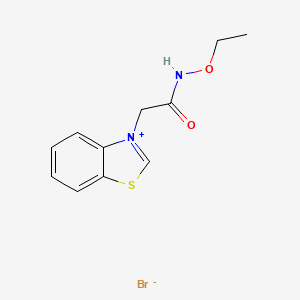
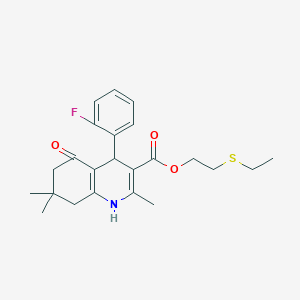
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)
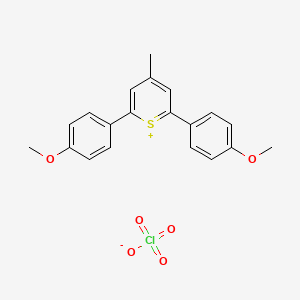
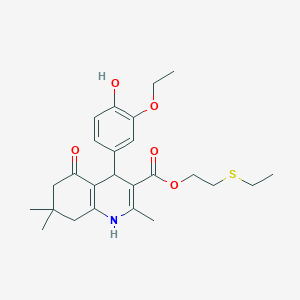
![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
